molecular formula C19H20N2O B5159315 2-Butyl-3-(3-methylphenyl)quinazolin-4-one

2-Butyl-3-(3-methylphenyl)quinazolin-4-one

Cat. No.: B5159315
M. Wt: 292.4 g/mol
InChI Key: PEJSZTOZNQJGMX-UHFFFAOYSA-N
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Description

2-Butyl-3-(3-methylphenyl)quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-(3-methylphenyl)quinazolin-4-one typically involves the condensation of appropriate anilines with anthranilic acid derivatives, followed by cyclization. One common method involves the reaction of 3-methylbenzylamine with 2-butyl-4-chloroquinazoline under reflux conditions in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution and subsequent cyclization.

Industrial Production Methods

Industrial production of quinazolinone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3-(3-methylphenyl)quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate or sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-Butyl-3-(3-methylphenyl)quinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyl-3-(3-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. Molecular docking studies have shown that quinazolinone derivatives can bind to bacterial quorum sensing regulators, inhibiting biofilm formation and reducing bacterial virulence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-3-(3-methylphenyl)quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its butyl and 3-methylphenyl substituents contribute to its lipophilicity and ability to interact with hydrophobic pockets in biological targets, enhancing its efficacy in various applications.

Properties

IUPAC Name

2-butyl-3-(3-methylphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-3-4-12-18-20-17-11-6-5-10-16(17)19(22)21(18)15-9-7-8-14(2)13-15/h5-11,13H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJSZTOZNQJGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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